CAS number and safety data sheet (SDS) for Ethyl 3,4-dihydroxy-2-nitrobenzoate
CAS number and safety data sheet (SDS) for Ethyl 3,4-dihydroxy-2-nitrobenzoate
An in-depth technical analysis of Ethyl 3,4-dihydroxy-2-nitrobenzoate requires a multidisciplinary approach, bridging physical chemistry, occupational safety, and advanced synthetic organic chemistry. This guide provides drug development professionals and synthetic chemists with a comprehensive framework for understanding the physicochemical profile, hazard mitigation strategies, and downstream pharmaceutical applications of this critical intermediate.
Physicochemical Profiling & Identification
Ethyl 3,4-dihydroxy-2-nitrobenzoate is a highly functionalized aromatic compound characterized by a nitro group, an ethyl ester, and a catechol (1,2-dihydroxybenzene) moiety. This specific arrangement of electron-withdrawing and electron-donating groups makes it an exceptionally versatile building block in the synthesis of complex heteroaryl compounds.
Below is a summary of its core quantitative and identification data[1]:
| Property | Value / Description |
| Chemical Name | Ethyl 3,4-dihydroxy-2-nitrobenzoate |
| CAS Registry Number | 1384868-07-8 |
| Molecular Formula | C9H9NO6 |
| Molar Mass | 227.17 g/mol |
| Predicted Density | 1.489 ± 0.06 g/cm³ |
| Structural Features | Catechol moiety, Nitroaromatic ring, Ethyl ester |
Safety Data Sheet (SDS) & Hazard Mitigation
Handling highly functionalized nitroaromatics requires strict adherence to Globally Harmonized System (GHS) protocols. Based on structural analogs and general classifications for substituted nitrobenzoates[2], Ethyl 3,4-dihydroxy-2-nitrobenzoate presents specific occupational hazards.
Core GHS Classifications:
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Skin Irritation 2 (H315): Causes skin irritation.
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Eye Irritation 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H336): May cause drowsiness or dizziness.
Mechanistic Causality of Hazards: The localized toxicity of this compound is driven by its electronic structure. The nitro group (-NO₂) acts as a powerful electron-withdrawing group, increasing the electrophilicity of the aromatic ring. Upon contact with biological tissues, the molecule can undergo nucleophilic aromatic substitution with amine or thiol groups present in dermal and ocular proteins, triggering inflammatory cascades. Furthermore, the catechol moiety is highly susceptible to auto-oxidation, forming reactive ortho-quinones. These quinones can generate reactive oxygen species (ROS), exacerbating cellular oxidative stress and tissue damage.
Self-Validating Safety Protocol: All manipulations must be performed in a Class II biological safety cabinet or a high-velocity fume hood. Personnel must wear nitrile gloves (minimum 0.12 mm thickness to prevent permeation by polar organic compounds) and tightly sealed chemical goggles. If an exposure event occurs, the affected area must be flushed with copious amounts of water for a minimum of 15 minutes to hydrolyze and dilute the electrophilic species before they can cross-link with tissue proteins.
Synthesis Methodology & Reaction Mechanisms
The de novo synthesis of Ethyl 3,4-dihydroxy-2-nitrobenzoate relies on the regioselective nitration of ethyl 3,4-dihydroxybenzoate. Achieving high yield requires precise thermodynamic control to prevent the oxidative degradation of the catechol ring[3].
Step-by-Step Methodology: Regioselective Nitration
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Matrix Preparation: In a flame-dried round-bottom flask, dissolve ethyl 3,4-dihydroxybenzoate (9.5 g, 52.2 mmol), isopropyl nitrate (13.5 g, 130.5 mmol), and tetrabutylammonium hydrogensulfate (TBAHS, 0.884 g, 2.61 mmol) in anhydrous dichloromethane (DCM, 100 mL).
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Causality: TBAHS acts as a phase-transfer catalyst. It enhances the solubility and reactivity of the nitrating agent within the organic solvent, ensuring a homogenous reaction matrix and preventing localized concentration spikes that could lead to side reactions.
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Catalysis & Thermodynamic Control: Cool the reaction mixture to exactly 0°C using an ice-water bath. Slowly add concentrated sulfuric acid (14.25 g, 145.6 mmol) dropwise over 15 minutes.
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Causality: The nitration of electron-rich catechol rings is a highly exothermic process. Maintaining a strict 0°C environment prevents thermal runaway, suppresses over-nitration (formation of di-nitro byproducts), and mitigates the oxidative degradation of the delicate hydroxyl groups into ortho-quinones.
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Maturation & Self-Validation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 45 minutes.
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Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the starting material spot and the emergence of a new, lower-Rf spot (due to increased polarity from the nitro group) confirms reaction completion.
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Purification: Concentrate the solvent under reduced pressure and purify the crude residue via silica gel column chromatography using a 20% v/v Ethyl Acetate in Petroleum Ether gradient.
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Validation Check: Confirm the isolated product's identity using Electrospray Ionization Mass Spectrometry (ESI-MS). A dominant peak at m/z 228 [M+H]+ validates the successful synthesis (approx. 40% yield).
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Chemical synthesis workflow for Ethyl 3,4-dihydroxy-2-nitrobenzoate via controlled nitration.
Downstream Applications in Drug Development
Ethyl 3,4-dihydroxy-2-nitrobenzoate is a foundational precursor in the development of heteroaryl compounds used as Phosphodiesterase 10A (PDE-10A) inhibitors [3]. PDE-10A is an enzyme highly expressed in striatal tissue that hydrolyzes the intracellular second messengers cAMP and cGMP. Inhibiting this enzyme is a proven therapeutic pathway for treating central nervous system (CNS) disorders, including the positive, negative, and cognitive symptoms of schizophrenia, as well as metabolic syndromes[3].
To convert this intermediate into a viable pharmacophore, the catechol ring is typically cyclized to form a rigid 1,4-dioxine structure, which perfectly maps to the hydrophobic binding pocket of the PDE-10A enzyme.
Step-by-Step Methodology: Dioxine Ring Cyclization
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Preparation: Combine ethyl 3,4-dihydroxy-2-nitrobenzoate (4.97 g, 21.9 mmol), 1,2-dibromoethane (6.70 g, 43.8 mmol), and potassium carbonate (6.04 g, 43.8 mmol) in N,N-dimethylformamide (DMF, 100 mL).
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Causality: Potassium carbonate is selected as a mild base because it selectively deprotonates the catechol hydroxyls without hydrolyzing the sensitive ethyl ester. DMF, a polar aprotic solvent, optimally solvates the potassium cations, leaving the phenoxide anions highly nucleophilic and ready for attack.
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Cyclization: Heat the mixture to 80°C and stir overnight under an inert nitrogen atmosphere.
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Causality: The elevated temperature provides the necessary activation energy for a double S_N2 substitution. Utilizing an excess of 1,2-dibromoethane prevents intermolecular cross-linking (polymerization), strongly favoring intramolecular cyclization to form the desired 1,4-dioxine ring.
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Quenching & Extraction: Cool the system to room temperature, quench with 100 mL of ice/water, and extract with Ethyl Acetate (200 mL). The organic layer is washed with brine to remove residual DMF, dried over anhydrous Na₂SO₄, and concentrated to yield Ethyl 5-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate.
Mechanism of action for PDE-10A inhibitors derived from the synthesized nitrobenzoate precursor.
References
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"1384868-07-8 - ChemBK: Name:ethyl 3,4-dihydroxy-2-nitrobenzoate", ChemBK. URL:[Link]
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"ethyl 2,4,6-trimethyl-3-nitrobenzoate — Chemical Substance Information", NextSDS. URL:[Link]
- "HETEROARYL COMPOUNDS AND METHODS OF USE THEREOF - European Patent Office - EP 3210984 B1", Google Patents.
